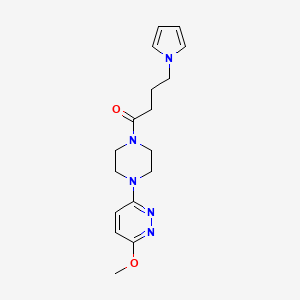

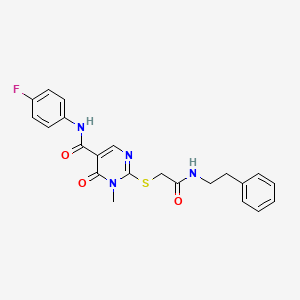

1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one" is a chemical entity that appears to be structurally related to a class of compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperazine rings and methoxy groups, which are often seen in drug design for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the rational design and chemical characterization of novel derivatives. For instance, the study in paper describes the synthesis of 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives, which share a similar methoxy and piperazine structural framework. These compounds were designed using a ligand-based drug design approach and were synthesized and characterized in vitro. The synthesis process likely involves multiple steps, including the formation of the piperazine ring and the attachment of the methoxy group to the appropriate aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the title compound in paper features a piperazine ring and a methoxyphenyl group, similar to the compound of interest. The crystallographic analysis in this paper reveals that the piperazine ring adopts a chair conformation, and there are specific dihedral angles between the rings in the molecules, indicating the three-dimensional arrangement of the atoms in the molecule. These structural details are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine and methoxy groups can be complex and are influenced by the other functional groups present in the molecule. The papers provided do not detail specific chemical reactions for the compound of interest, but the synthesis and characterization of similar compounds suggest that they can undergo various reactions typical for organic compounds, such as substitutions, additions, or ring-closure reactions, depending on the reaction conditions and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one of interest are determined by their molecular structure. The presence of a piperazine ring, for instance, can contribute to the basicity of the compound, while the methoxy group can affect its hydrophobicity. These properties are essential for the compound's solubility, stability, and overall reactivity. The studies in the provided papers do not directly report on the physical and chemical properties of the specific compound , but they do provide insights into the properties of structurally related compounds, which can be inferred to have similar characteristics.

Aplicaciones Científicas De Investigación

Antipsychotic Potential

One study discusses the synthesis and evaluation of novel conformationally restricted butyrophenones, aiming for antipsychotic agents. These compounds, including variants of the specified chemical structure, have shown affinity for dopamine and serotonin receptors. Their pharmacological profile suggests potential effectiveness as antipsychotic drugs, highlighting the importance of the amine fragment in determining potency and selectivity (Raviña et al., 2000).

Antihypertensive and Antiarrhythmic Effects

Another research focus is on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for antiarrhythmic and antihypertensive effects. These compounds, including the chemical structure , displayed significant activities attributed to their alpha-adrenolytic properties, suggesting a potential for treating cardiovascular conditions (Malawska et al., 2002).

Antioxidant and Anti-inflammatory Activities

Research into novel piperazine analogues bearing quinoline and pyridine moieties has shown promising antioxidant and anti-inflammatory activities. These studies indicate the potential for developing new therapeutic agents based on the specified chemical structure, especially for treating conditions associated with oxidative stress and inflammation (Al‐Ghorbani et al., 2015).

Anti-Inflammatory and Analgesic Agents

Further investigations have led to the synthesis of novel compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic applications. This research underscores the versatility of the core chemical structure in synthesizing derivatives with significant pharmacological activities (Abu‐Hashem et al., 2020).

Method for Synthesis

A study presents a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, underscoring the importance of this compound in medicinal chemistry. This research offers insights into efficient production methods, essential for further pharmaceutical applications and studies (Smaliy et al., 2011).

Propiedades

IUPAC Name |

1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-24-16-7-6-15(18-19-16)21-11-13-22(14-12-21)17(23)5-4-10-20-8-2-3-9-20/h2-3,6-9H,4-5,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFBDOODXVSYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)CCCN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2547151.png)

![morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2547153.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2547155.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2547159.png)

![7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2547164.png)

methanone](/img/structure/B2547169.png)

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)